1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine
Overview
Description
1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine (also known as 4-MAM) is a synthetic drug that has been used in scientific research and in the laboratory setting. 4-MAM is a derivative of amphetamine and has been studied for its potential therapeutic applications. 4-MAM has been used in the laboratory setting to study the effects of drugs on the body, as well as to study the effects of drugs on the brain. 4-MAM has also been studied for its potential therapeutic applications, such as the treatment of depression, anxiety, and addiction.
Scientific Research Applications
- Synthesis of Azo Dyes and Dithiocarbamate
- Field : Organic Chemistry
- Application Summary : Compounds similar to “1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine” are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .
- Method of Application : The synthesis involves the reduction of Schiff bases. Sodium borohydride (NaBH4) is a powerful reducing agent used in this process due to its selectivity .
- Results : The resulting secondary amines form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals .
- Field : Organic Chemistry
- Application Summary : Secondary amines, such as “1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine”, are important starting materials for the preparation of compounds such as dithiocarbamates .
- Method of Application : The synthesis involves the reaction of secondary amines with carbon disulfide in the presence of a base .
- Results : Dithiocarbamates have applications in agriculture as pesticides and fungicides .
- Field : Pharmaceutical Chemistry
- Application Summary : Secondary amines form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics .
- Method of Application : The synthesis of these pharmaceuticals often involves the reaction of secondary amines with other organic compounds .
- Results : The resulting pharmaceuticals have various therapeutic effects, including pain relief and treatment of depression .
Synthesis of Dithiocarbamates
Preparation of Pharmaceuticals
- Field : Organic Chemistry
- Application Summary : Secondary amines, such as “1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine”, can be used in the synthesis of azo dyes .
- Method of Application : The synthesis involves the reaction of secondary amines with diazonium salts .
- Results : Azo dyes are widely used in the textile industry for coloring fabrics .
- Field : Agrochemistry
- Application Summary : Secondary amines are used in the preparation of various agrochemicals .
- Method of Application : The synthesis of these agrochemicals often involves the reaction of secondary amines with other organic compounds .
- Results : The resulting agrochemicals are used in agriculture for pest control and crop protection .
- Field : Medicinal Chemistry
- Application Summary : Certain secondary amines are used in the synthesis of psychedelic compounds .
- Method of Application : The synthesis often involves the reaction of secondary amines with other organic compounds .
- Results : The resulting psychedelic compounds are used in research and potentially in the treatment of certain mental health disorders .
Synthesis of Azo Dyes
Preparation of Agrochemicals
Synthesis of Psychedelic Compounds
properties
IUPAC Name |
1-(4-amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-14(2)9-17(7-6-13(14)16)10-4-5-11(15)12(8-10)18-3/h4-5,8,13H,6-7,9,15-16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQZMPOLCXEVMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1N)C2=CC(=C(C=C2)N)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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